molecular formula C20H23N2O+ B11204455 3-Hydroxy-1-(2-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

3-Hydroxy-1-(2-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11204455
M. Wt: 307.4 g/mol
InChI Key: ZYPWJDVVFWQJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-1-(2-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(2-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product in high purity. The reaction is usually carried out in a solvent such as toluene under reflux conditions for several hours .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using continuous flow reactors. This method ensures consistent product quality and allows for better control over reaction parameters. The use of automated systems also reduces the risk of human error and increases overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(2-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(2-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets such as γ-aminobutyric acid receptors. This interaction leads to the modulation of neurotransmitter activity, which can result in sedative or anxiolytic effects . The compound’s lipophilicity allows it to easily diffuse into cells and exert its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-(2-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium stands out due to its unique structural features, which allow for specific interactions with biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C20H23N2O+

Molecular Weight

307.4 g/mol

IUPAC Name

1-(2-methylphenyl)-3-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C20H23N2O/c1-16-9-5-6-12-18(16)21-15-20(23,17-10-3-2-4-11-17)22-14-8-7-13-19(21)22/h2-6,9-12,23H,7-8,13-15H2,1H3/q+1

InChI Key

ZYPWJDVVFWQJBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC([N+]3=C2CCCC3)(C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.